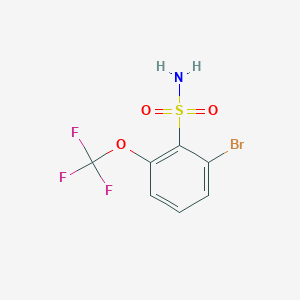
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin (DCFCD) is a synthetic compound with a wide range of applications in the fields of medicine, biology, and chemistry. DCFCD is a derivative of the 1,4-benzodioxin family and has a unique chemical structure that has made it a popular choice for scientific research.
科学的研究の応用
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been widely used in scientific research due to its unique chemical structure and its ability to act as a catalyst in certain reactions. 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been used in the synthesis of various compounds, such as polymers and nanoparticles. It has also been used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been used in the study of the structure and function of proteins, as well as in the study of enzyme catalysis.
作用機序
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% acts as a catalyst in certain chemical reactions. It can activate certain substrates, such as amines, and can also act as a proton acceptor. 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can also act as a Lewis acid, which means that it can form a bond with a substrate and facilitate the reaction.
Biochemical and Physiological Effects
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been studied for its effects on the immune system and has been found to modulate the activity of certain immune cells.
実験室実験の利点と制限
The use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it can be used in a variety of reactions. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% is a highly stable compound, meaning that it is not easily degraded or altered. However, there are some limitations to the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in laboratory experiments. It is a highly reactive compound, meaning that it can react with other compounds and cause unwanted side reactions. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can be toxic and should be handled with caution.
将来の方向性
The potential future directions for the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% are numerous. One potential direction is the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in the synthesis of new drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% could be used in the study of the structure and function of proteins and enzymes, and it could be used in the synthesis of polymers and nanoparticles. Finally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% could be used in the development of new diagnostic and therapeutic methods.
合成法
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can be synthesized through a variety of methods. One of the most commonly used methods is the two-step synthesis of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% from 2,3-dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin (2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97%). This method involves the reaction of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% with an aqueous solution of sodium hydroxide and a catalytic amount of potassium carbonate. The reaction is carried out at room temperature and yields 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% with a purity of 97%.
特性
IUPAC Name |
2,3-dichloro-2,3-difluoro-1,4-benzodioxine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2NO2/c10-8(12)9(11,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJVDZATHNTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)



